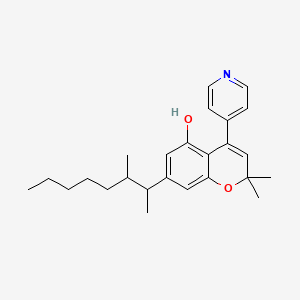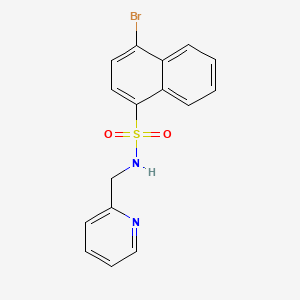
吡拉巴克丁
描述
Pyrabactin, also known as pyrabactin, is a synthetic compound with the molecular formula C16H13BrN2O2S and a molecular weight of 377.26 g/mol . This compound is primarily known for its role as a synthetic plant growth inhibitor that mimics the action of abscisic acid (ABA), a naturally occurring plant hormone .
科学研究应用
Pyrabactin has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Acts as a synthetic plant growth inhibitor and is used to study plant hormone signaling pathways.
Industry: Used in the development of agricultural chemicals to protect crops from drought by mimicking ABA.
作用机制
Pyrabactin, also known as L9PM5Q6DDW or 4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide, is a synthetic sulfonamide that mimics the naturally produced stress hormone in plants, abscisic acid (ABA) .
Target of Action
Pyrabactin primarily targets the PYR1/PYL/RCAR family of proteins, which are identified as ABA receptors . These receptors are crucial for the regulation of root ABA sensitivity .
Mode of Action
Unlike ABA, Pyrabactin activates only a few of the 14 ABA receptors in the plant needed for effective drought tolerance . It interacts in vivo with at least five PP2Cs, namely HYPERSENSITIVE TO ABA1 (HAB1), HAB2, ABA-INSENSITIVE1 (ABI1), ABI2, and PP2CA/ABA-HYPERSENSITIVE GERMINATION3 .
Biochemical Pathways
Pyrabactin activates the ABA pathway in a manner very similar to ABA . The increase of ABA levels in the plant cell leads to PYR/PYL receptor-mediated inhibition of PP2C activity, which results in the activation of the three SnRK2s and ultimately of the ABA signaling pathway .
Result of Action
Pyrabactin inhibits seed germination and hypocotyl growth and stimulates gene expression in a very similar way to ABA . It causes marked stomatal closure in a pattern similar to ABA . In addition, Pyrabactin elevated the levels of reactive oxygen species (ROS), nitric oxide (NO), and cytoplasmic pH levels in guard cells .
Action Environment
Pyrabactin’s action, efficacy, and stability are influenced by environmental factors. Its role as an ABA mimic may make Pyrabactin an important tool for protecting crops against drought and cold weather . It is also suggested that Pyrabactin can be used as an antitranspirant or as a priming agent for improving the drought tolerance of crop plants .
生化分析
Biochemical Properties
Pyrabactin interacts with the PYR/PYL family of ABA receptors in plants . It has been shown to interact with several protein phosphatase 2C (PP2C) members in rice, including HYPERSENSITIVE TO ABA1 (HAB1), HAB2, ABA-INSENSITIVE1 (ABI1), ABI2, and PP2CA/ABA-HYPERSENSITIVE GERMINATION3 . These interactions are crucial for the ABA-sensing signaling in rice .
Cellular Effects
Pyrabactin has been shown to cause marked stomatal closure in a pattern similar to ABA . It also elevated the levels of reactive oxygen species (ROS), nitric oxide (NO), and cytoplasmic pH levels in guard cells . This indicates that Pyrabactin can modulate cellular functions and processes, including cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Pyrabactin involves its interaction with the PYR/PYL family of ABA receptors. Upon binding, these receptors subsequently interact with the clade A of protein phosphatase type 2Cs (PP2Cs). In the absence of ABA, PYL protein cannot bind to PP2C, thus preventing the activation of SUCROSE NONFERMENTING 1 (Snf1) - related protein kinase 2s (SnRK2). Upon binding ABA, PYL can interact with PP2C and inhibits PP2C from dephosphorylating SnRK2 .
Temporal Effects in Laboratory Settings
The effects of Pyrabactin on stomatal closure and secondary messengers were studied in guard cells of Pisum sativum abaxial epidermis . The effects of Pyrabactin-induced changes were reversed by pharmacological compounds that modulate ROS, NO, or cytoplasmic pH levels, quite similar to ABA effects .
Metabolic Pathways
Pyrabactin is involved in the ABA signaling pathway. It interacts with the PYR/PYL family of ABA receptors and affects the activity of PP2Cs .
Subcellular Localization
Pyrabactin is known to interact with the PYR/PYL family of ABA receptors, which are soluble proteins located in the cytoplasm
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Pyrabactin involves several steps. One common method includes the bromination of naphthalene followed by sulfonation and subsequent reaction with pyridin-2-ylmethylamine . The reaction conditions typically involve the use of bromine and sulfuric acid for the initial steps, followed by the use of a base such as sodium hydroxide for the final step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
Pyrabactin undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .
相似化合物的比较
Similar Compounds
Abscisic Acid (ABA): The natural plant hormone that pyrabactin mimics.
Other ABA Agonists: Compounds like quinabactin and AM1 that also mimic ABA.
Uniqueness
Pyrabactin is unique in its selective activation of specific ABA receptors, making it a valuable tool for studying ABA signaling pathways and developing drought-resistant crops .
属性
IUPAC Name |
4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c17-15-8-9-16(14-7-2-1-6-13(14)15)22(20,21)19-11-12-5-3-4-10-18-12/h1-10,19H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSDYQXOSHKOGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360553 | |
| Record name | 4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
419538-69-5 | |
| Record name | 4-Bromo-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=419538-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrabactin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0419538695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-bromo-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 419538-69-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRABACTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9PM5Q6DDW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



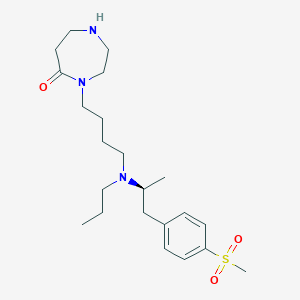
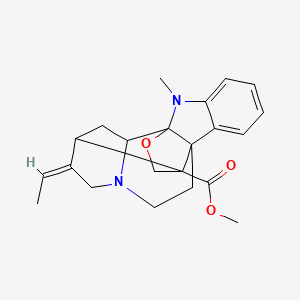
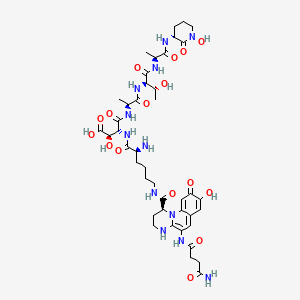
![(2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B1679821.png)
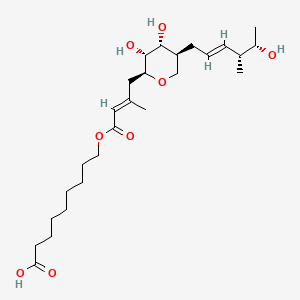
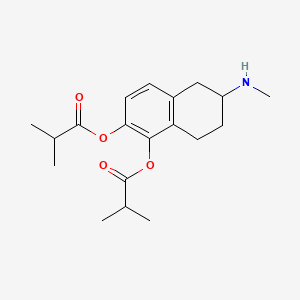
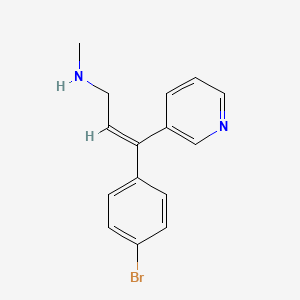
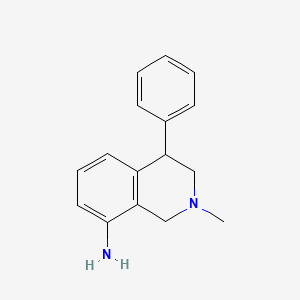
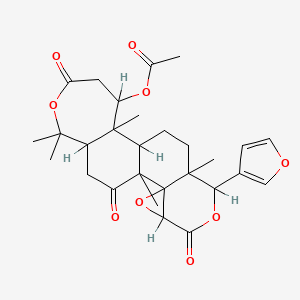
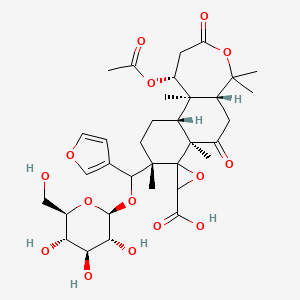
![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B1679834.png)
